![molecular formula C15H13ClFNO3 B5708480 N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide](/img/structure/B5708480.png)
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide, also known as ML277, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the KATP channel, which is involved in regulating insulin secretion in the pancreas.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Development of Synthetic Routes : A study by Yoshida et al. (2014) discusses the development of a practical and efficient synthesis route for a compound similar in structure to N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide. This research indicates the importance of developing scalable synthetic methods for compounds with medicinal potential (Yoshida et al., 2014).
Novel Crystalline Forms : Research on crystalline forms of compounds structurally related to N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide shows the significance of identifying and characterizing different crystalline forms for medicinal purposes (Norman, 2008).
Antimicrobial Activity : A study by Ahsan et al. (2016) investigates the synthesis of N-substituted semicarbazone derivatives, similar in structure to N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide, and their antimicrobial activities. Such research contributes to understanding the antimicrobial potential of structurally related compounds (Ahsan et al., 2016).
Pharmaceutical and Chemical Analysis
Photo-Degradation Studies : Wu et al. (2007) studied the photo-degradation behavior of a pharmaceutical compound structurally related to N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide. This research is crucial for understanding the stability and shelf-life of pharmaceutical compounds (Wu et al., 2007).
PET Imaging and Tumor Proliferation : Dehdashti et al. (2013) conducted a study on a compound structurally related to N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide for PET imaging in patients with malignant neoplasms. This indicates the potential of such compounds in imaging tumor proliferation (Dehdashti et al., 2013).
Material Science and Engineering
- Powder Diffraction Data for Pesticides : Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are structurally similar to N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide, for potential use as pesticides. This highlights the relevance of such compounds in agricultural sciences (Olszewska et al., 2008).
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-10-4-5-11(14(8-10)21-2)15(19)18-13-6-3-9(16)7-12(13)17/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAXPTANZNUOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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